3-phenyl-2-[(2,3,4-trimethoxy-6-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-Phenyl-2-{[(2,3,4-trimethoxy-6-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-{[(2,3,4-trimethoxy-6-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl group and the trimethoxy-substituted nitrophenyl group. The sulfanyl linkage is then formed through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-{[(2,3,4-trimethoxy-6-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-2-{[(2,3,4-trimethoxy-6-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division . Additionally, the compound may inhibit enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3-Phenyl-2-{[(2,3,4-trimethoxy-6-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a trimethoxy-substituted nitrophenyl group and a sulfanyl linkage. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N3O6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-phenyl-2-[(2,3,4-trimethoxy-6-nitrophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21N3O6S/c1-31-20-13-19(27(29)30)17(21(32-2)22(20)33-3)14-34-24-25-18-12-8-7-11-16(18)23(28)26(24)15-9-5-4-6-10-15/h4-13H,14H2,1-3H3 |
InChI Key |
PKULMVCMVYVDSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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